molecular formula C10H14ClNO B14690838 Piperidinium, 1-(2-furanylmethylene)-, chloride CAS No. 34239-33-3

Piperidinium, 1-(2-furanylmethylene)-, chloride

Cat. No.: B14690838
CAS No.: 34239-33-3
M. Wt: 199.68 g/mol
InChI Key: VIIGYWLARTXQHW-UHFFFAOYSA-M
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Description

Piperidinium, 1-(2-furanylmethylene)-, chloride is a chemical compound with the molecular formula C10H14ClNO It is a derivative of piperidine, where the piperidinium ion is substituted with a furanylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidinium, 1-(2-furanylmethylene)-, chloride typically involves the reaction of piperidine with furfural in the presence of hydrochloric acid. The reaction proceeds through the formation of an iminium ion intermediate, which subsequently reacts with chloride ions to form the final product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Aqueous or organic solvents such as ethanol or methanol

    Catalyst: Hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: Piperidine and furfural

    Reaction Vessel: Stainless steel reactors with temperature control

    Purification: Crystallization or distillation to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

Piperidinium, 1-(2-furanylmethylene)-, chloride undergoes various chemical reactions, including:

    Oxidation: The furanyl group can be oxidized to form furanyl ketones or carboxylic acids.

    Reduction: The iminium ion can be reduced to form secondary amines.

    Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium hydroxide or sodium methoxide.

Major Products Formed

    Oxidation: Furanyl ketones or carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

Piperidinium, 1-(2-furanylmethylene)-, chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperidinium, 1-(2-furanylmethylene)-, chloride involves its interaction with molecular targets such as enzymes and receptors. The furanylmethylene group can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The chloride ion can also participate in ionic interactions with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Piperidinium, 1-(2-thienylmethylene)-, chloride
  • Piperidinium, 1-(2-pyridylmethylene)-, chloride
  • Piperidinium, 1-(2-phenylmethylene)-, chloride

Uniqueness

Piperidinium, 1-(2-furanylmethylene)-, chloride is unique due to the presence of the furanylmethylene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The furanyl group enhances its potential for various chemical transformations and biological activities.

Properties

CAS No.

34239-33-3

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

1-(furan-2-ylmethylidene)piperidin-1-ium;chloride

InChI

InChI=1S/C10H14NO.ClH/c1-2-6-11(7-3-1)9-10-5-4-8-12-10;/h4-5,8-9H,1-3,6-7H2;1H/q+1;/p-1

InChI Key

VIIGYWLARTXQHW-UHFFFAOYSA-M

Canonical SMILES

C1CC[N+](=CC2=CC=CO2)CC1.[Cl-]

Origin of Product

United States

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